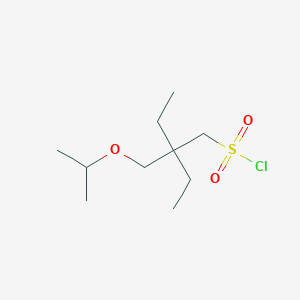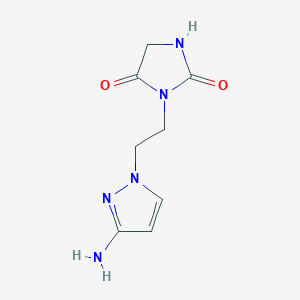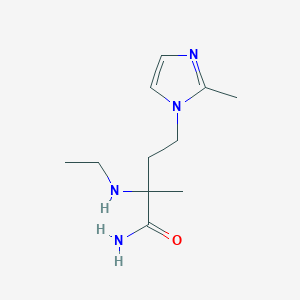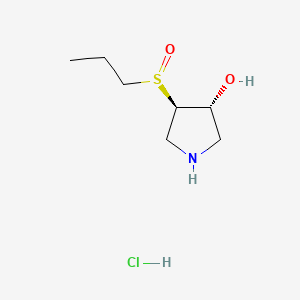
2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is a chemical compound with the following IUPAC name: 2-ethyl-2-[(2-methoxyethoxy)methyl]-1-butanesulfonyl chloride . It has a molecular weight of 272.79 g/mol.
準備方法
Synthetic Routes: The synthesis of this compound involves the reaction of 2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid+SOCl2→2-ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride+HCl
Industrial Production: While information on large-scale industrial production methods is limited, this compound is primarily synthesized in research laboratories for specific applications.
化学反応の分析
Reactivity: 2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is reactive due to its sulfonyl chloride functional group. It undergoes various reactions, including:
Nucleophilic substitution: Reacts with nucleophiles (e.g., amines) to form sulfonamides.
Hydrolysis: Cleavage of the sulfonyl chloride group by water to yield the corresponding sulfonic acid.
Alkylation: Reacts with alkylating agents to form alkyl sulfonates.
Nucleophilic substitution: Typically performed in polar solvents (e.g., DMF, DMSO) with a base (e.g., triethylamine).
Hydrolysis: Requires aqueous or alcoholic solutions of strong bases (e.g., NaOH, KOH).
Alkylation: Alkyl halides (e.g., alkyl bromides) are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields sulfonamides, while hydrolysis produces the corresponding sulfonic acid.
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: For introducing sulfonyl groups into molecules.
Materials Science: In the preparation of functionalized polymers.
作用機序
The exact mechanism of action remains context-dependent. its reactivity suggests involvement in covalent modifications of biomolecules.
類似化合物との比較
特性
分子式 |
C10H21ClO3S |
|---|---|
分子量 |
256.79 g/mol |
IUPAC名 |
2-ethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-5-10(6-2,7-14-9(3)4)8-15(11,12)13/h9H,5-8H2,1-4H3 |
InChIキー |
SMHKKSNOWUHKII-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(COC(C)C)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)



![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)

![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)



